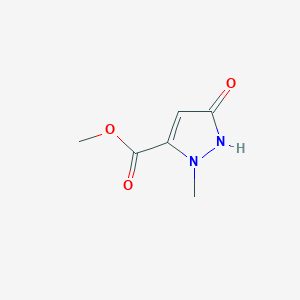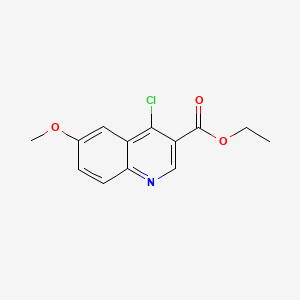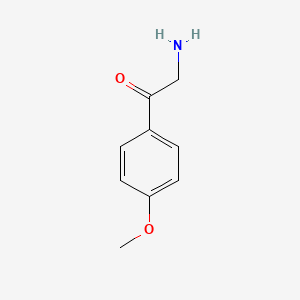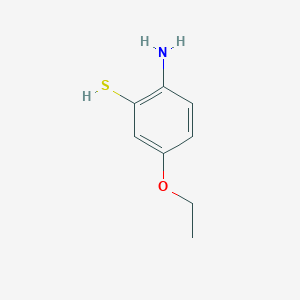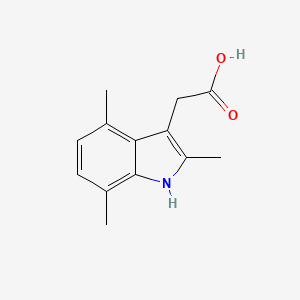
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" involves indolization processes and subsequent reactions to introduce specific functional groups. For instance, a method was developed for the production of indole compounds containing an amino group at specific positions of the benzene ring, based on the indolization of the 3-acetylaminophenylhydrazone of ethyl levulinate, leading to a series of derivatives (Maklakov et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" reveals critical insights into their chemical behavior. For example, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was analyzed to understand its molecular geometry and hydrogen bonding patterns, providing a foundation for understanding the structural characteristics of similar indole derivatives (Li et al., 2009).
Scientific Research Applications
Chemical Synthesis and Biological Activity
(2,4,7-Trimethyl-1H-Indol-3-yl)acetic acid serves as a precursor in the synthesis of various chemically active compounds. For instance, it has been transformed into ethyl 2-(1H-Indol-3-yl)acetate, which further reacts to form derivatives exhibiting antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some of these derivatives have shown potential as therapeutic agents against inflammatory ailments due to their excellent anti-enzymatic potentials against Lipoxygenase (Rubab et al., 2017).
Pharmaceutical Research
In pharmaceutical research, (2,4,7-Trimethyl-1H-Indol-3-yl)acetic acid derivatives have been synthesized for potential medical applications. For example, pH-sensitive biopolymeric hydrogels have been developed using indole-3-acetic acid derivatives. These hydrogels exhibit properties like cytotoxicity, anti-oxidant, and anti-fungal activities, making them suitable for medical applications such as bandages and catheters to prevent infections (Chitra et al., 2017).
Biochemistry and Plant Physiology
In the field of biochemistry and plant physiology, (2,4,7-Trimethyl-1H-Indol-3-yl)acetic acid is linked to the study of phytohormones. It has been used in the analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This research is crucial in understanding the protective responses of plants against biotic and abiotic stresses (Schmelz et al., 2003).
Molecular Structure Analysis
The compound has also been used in crystal structure analysis. For example, research involving the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate has provided insights into the molecular structure and optical properties of related compounds, which is vital in the development of new pharmaceuticals (Jian Li et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source


|
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source


|
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
